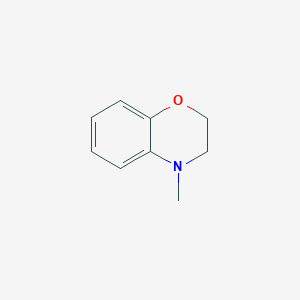

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

概览

描述

“2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-” is a heterocyclic compound . It is a derivative of 2H-1,4-Benzoxazine, a compound that has an oxazine ring fused with a benzene ring . The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde variant of this compound has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, including 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, has been reviewed . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The molecular formula of 2H-1,4-Benzoxazine is C8H7NO . The molecular weight is 133.147 Da and the mono-isotopic mass is 133.052765 Da .

Chemical Reactions Analysis

The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . This involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazine include a density of 1.2±0.1 g/cm3, boiling point of 262.6±33.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 93.8±17.9 °C .

科研应用

Bioactivity and Ecological Role

- Phytochemical Properties: Benzoxazinones, including derivatives of 2H-1,4-Benzoxazine, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds, naturally occurring in certain plant species, play significant roles in chemical defense mechanisms. Research has also explored benzoxazinones as leads for natural herbicide models, highlighting their importance in agricultural sciences (Macias et al., 2009).

Synthesis and Chemical Properties

- Heterocyclic Chemistry: The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines are recognized for their significant biological activities across humans, plants, and animals. Their chemical simplicity and accessibility make these compounds ideal for developing a broad range of bioactive compounds with antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties (El-Din, 2021).

Applications in Material Science

- Polymer and Resin Development: Benzoxazines are utilized as monomers in the synthesis of novel phenolic resins known as polybenzoxazines. Their application extends beyond monomers to luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing the diverse industrial and technological applications of these compounds (Wattanathana et al., 2017).

Ecological and Analytical Methodologies

- Allelochemicals and Agrochemicals: Isolation and synthesis of benzoxazinones from the Gramineae family highlight their potential agronomic utility due to their biological properties, including phytotoxicity and antimicrobial activities. These compounds, through their degradation and metabolism, contribute to plant defense mechanisms and could offer a basis for developing new agrochemicals (Macias et al., 2006).

Novel Synthesis Methods

- Advanced Synthesis Techniques: Recent advances have introduced efficient synthesis methods for benzoxazine derivatives, including molecular iodine-mediated cyclization. These methods provide simplified procedures and yield a variety of derivatives with potential application in medicinal chemistry and materials science (Majumdar et al., 2010).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

性质

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQBOOMJGYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395970 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

CAS RN |

77901-22-5 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

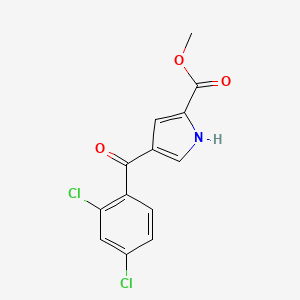

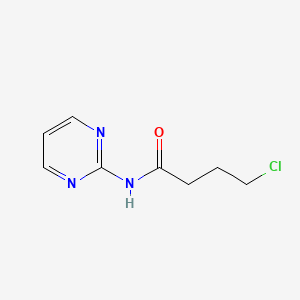

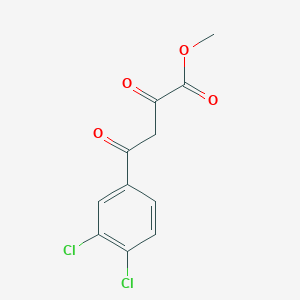

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid](/img/structure/B1350442.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)